Methyl 4-(benzeneseleninyl)butanoate
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Overview
Description
Methyl 4-(benzeneseleninyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a butanoate ester linked to a benzeneseleninyl group, which introduces unique chemical properties due to the presence of selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(benzeneseleninyl)butanoate can be synthesized through the esterification of 4-(benzeneseleninyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzeneseleninyl group can undergo oxidation reactions, leading to the formation of selenoxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Strong nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: Selenoxides and other selenium-containing compounds.
Reduction: 4-(benzeneseleninyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzeneseleninyl)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.
Biology: The compound’s unique selenium content makes it useful in studying the biological roles of selenium.
Medicine: Research into selenium-based drugs often involves this compound due to its potential antioxidant properties.
Industry: It is used in the development of specialty chemicals and materials that require the incorporation of selenium.
Mechanism of Action
The mechanism of action of methyl 4-(benzeneseleninyl)butanoate involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play crucial roles in antioxidant defense and redox regulation. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which then participates in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Lacks the selenium atom, making it less reactive in certain biochemical contexts.
Ethyl 4-(benzeneseleninyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-(phenylseleno)butanoate: Contains a phenylseleno group instead of a benzeneseleninyl group.
Uniqueness
Methyl 4-(benzeneseleninyl)butanoate is unique due to the presence of the benzeneseleninyl group, which imparts distinct chemical reactivity and biological activity. The selenium atom in the compound allows for unique interactions in redox chemistry and potential therapeutic applications.
Properties
CAS No. |
66241-88-1 |
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Molecular Formula |
C11H14O3Se |
Molecular Weight |
273.20 g/mol |
IUPAC Name |
methyl 4-phenylseleninylbutanoate |
InChI |
InChI=1S/C11H14O3Se/c1-14-11(12)8-5-9-15(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
AOXVFHUQQBORDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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